

# Application Notes and Protocols for the Creation of Stable dmDNA31 Conjugates

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## Compound of Interest

Compound Name: **dmDNA31**

Cat. No.: **B15559173**

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## Introduction

The development of stable and effective antibody-antibiotic conjugates (AACs) is a promising strategy to combat challenging bacterial infections, particularly those involving intracellular pathogens. The **dmDNA31**, a potent rifamycin-class antibiotic, can be conjugated to a monoclonal antibody (mAb) to enable targeted delivery to infected cells, thereby enhancing its therapeutic index and minimizing systemic toxicity. A key example of such a conjugate is DSTA4637S, which comprises an anti-*Staphylococcus aureus* THIOMAB™ antibody linked to **dmDNA31**.

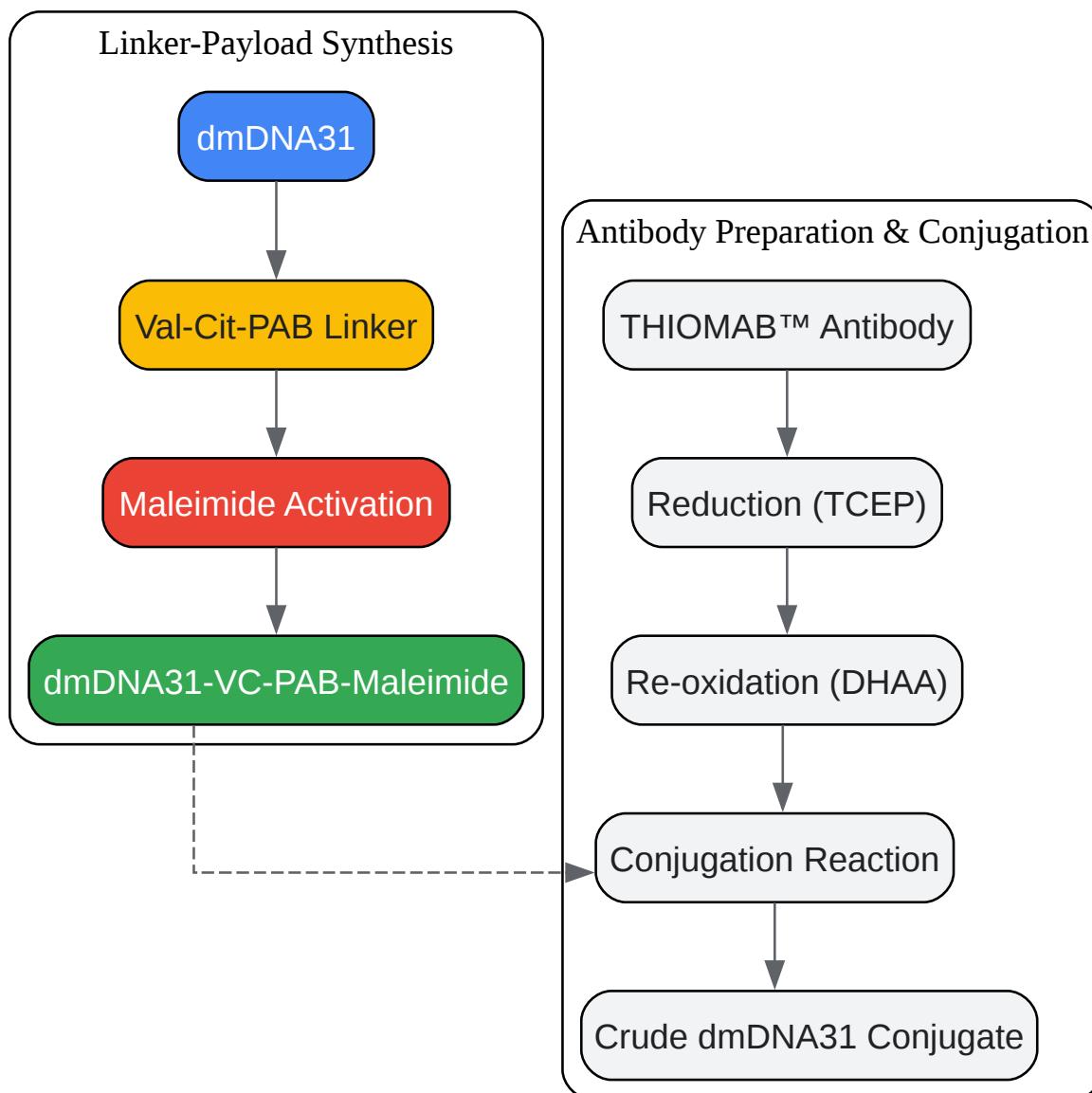
The stability of the conjugate is paramount and is largely dictated by the choice of linker and the conjugation chemistry. Site-specific conjugation to engineered cysteine residues on the antibody, such as in THIOMABs™, coupled with a protease-cleavable linker like valine-citrulline (VC), ensures a stable construct in circulation that releases the active antibiotic payload within the target cell's lysosomal compartment.<sup>[1][2][3]</sup>

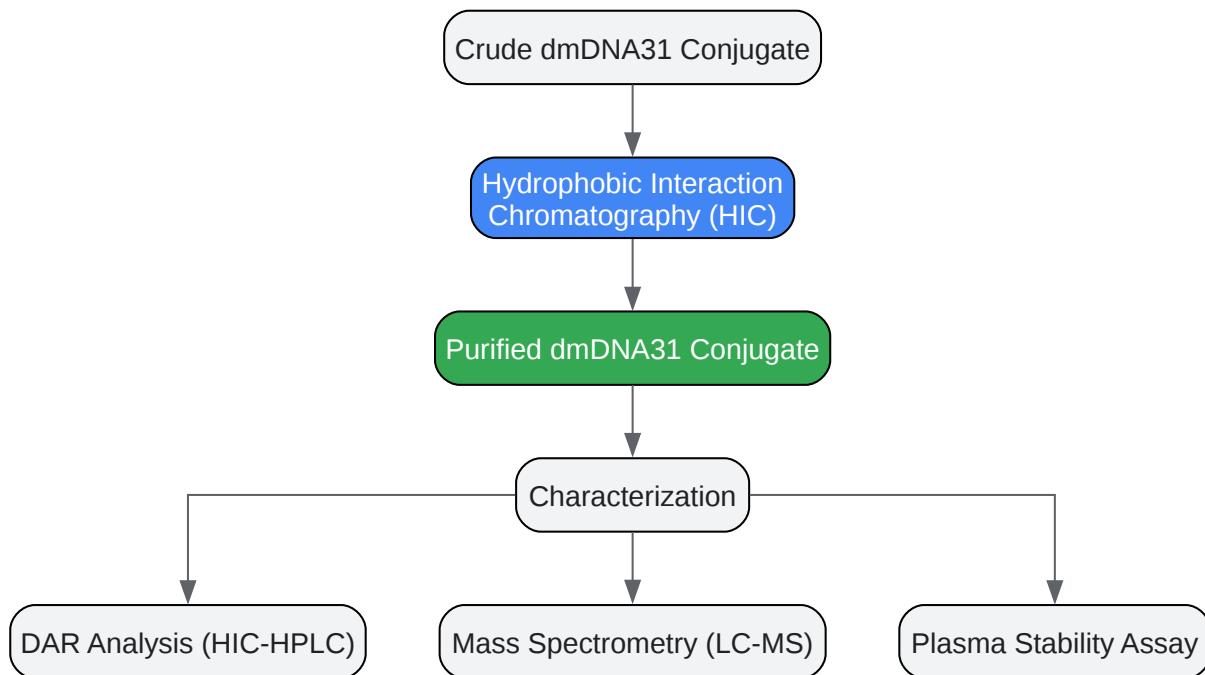
These application notes provide detailed protocols for the creation, purification, and characterization of stable **dmDNA31** conjugates, focusing on the well-established cysteine-based conjugation methodology.

## Section 1: Synthesis of dmDNA31-Linker Conjugate

The **dmDNA31** payload is typically conjugated to the antibody via a linker containing a maleimide group, which reacts with the thiol group of a cysteine residue. The linker itself is often comprised of a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), and a protease-cleavable dipeptide, like valine-citrulline (VC). This design ensures stability in the bloodstream and enzymatic cleavage by cathepsins within the cell.[4][5]

#### Workflow for **dmDNA31**-Linker Synthesis and Conjugation





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